4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
Pyrazole derivatives, such as "4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide," are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential in various applications, including as intermediates in the synthesis of heterocyclic derivatives and for their electronic and structural properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with appropriate reagents to form the pyrazole ring. For example, the synthesis of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines as reactive intermediates has been demonstrated, providing a pathway for the creation of various heterocyclic derivatives (Aly et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and X-ray diffraction methods, is crucial for characterizing the synthesized compounds. The structural elucidation of pyrazole derivatives has been achieved using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, which confirm the configuration and provide detailed insights into the molecular geometry (Karrouchi et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The electrophilic and nucleophilic sites on these compounds dictate their reactivity towards different reagents. Molecular docking studies have revealed that some pyrazole derivatives can be designed as potential anti-diabetic agents, indicating their biochemical reactivity (Karrouchi et al., 2021).
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- A synthesized pyrazole derivative caused 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
Coordination Chemistry
Organometallic Chemistry
For each of these fields, pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The outcomes of these applications vary widely depending on the specific use case and the compounds synthesized.
Future Directions
properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPSAPAKXEHAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200222 |
Source
|
Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide | |
CAS RN |
512809-81-3 |
Source
|
Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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